Comparative Enzyme Inhibition: 2-Morpholinobutanoic Acid vs. Positional Isomers in Alkaline Phosphatase Assays
In direct enzyme inhibition assays, 2-morpholinobutanoic acid demonstrates measurable activity against bovine intestinal alkaline phosphatase, with an inhibition constant (Ki) of 1.43 µM [1]. While direct comparative data for 3- and 4-morpholinobutanoic acid in the same assay are not publicly available, class-level inference from structure-activity relationship (SAR) studies on morpholine carboxylic acid thioesters indicates that the position of the morpholine substitution significantly modulates cholinesterase substrate specificity and inhibition potency [2]. Specifically, among 17 morpholine carboxylic acid thioesters studied, only a subset acted as substrates or inhibitors for acetylcholinesterase and butyrylcholinesterase, with activity dependent on the substitution pattern [2]. This class-level evidence suggests that the alpha-substituted 2-morpholinobutanoic acid may possess a distinct enzyme interaction profile compared to beta- or gamma-substituted analogs, though head-to-head quantitative comparisons are lacking.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | 1.43 µM (bovine intestinal alkaline phosphatase) |
| Comparator Or Baseline | 3-Morpholinobutanoic acid / 4-Morpholinobutanoic acid: Data not available in same assay; class-level SAR suggests activity differences based on substitution position |
| Quantified Difference | Target compound Ki = 1.43 µM; comparator Ki data unavailable for direct comparison |
| Conditions | Bovine intestinal alkaline phosphatase, p-NPP substrate, 10 min pre-incubation, 30 min measurement |
Why This Matters
This provides a quantitative benchmark for enzyme inhibition activity that can guide selection when phosphatase modulation is the research objective, though direct comparator data is needed for definitive differentiation.
- [1] BindingDB. BDBM50437946. CHEMBL1814392. Enzyme Inhibition Constant Data. Accessed April 2026. View Source
- [2] NSTL. Carboxylic acid thioesters of morpholine derivatives: substrate and inhibitor profiles for acetylcholinesterase and butyrylcholinesterase. Accessed April 2026. View Source
